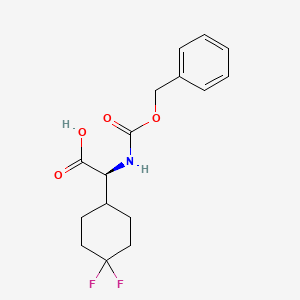

(2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid

Beschreibung

(2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid is a chiral amino acid derivative featuring:

- A benzyloxycarbonyl (Z) protecting group on the amino moiety.

- A 4,4-difluorocyclohexyl substituent, which introduces steric bulk and electron-withdrawing fluorine atoms.

- An acetic acid backbone with (S)-configuration at the α-carbon.

This compound is utilized in peptide synthesis and medicinal chemistry due to its structural rigidity and fluorine-enhanced metabolic stability .

Eigenschaften

IUPAC Name |

(2S)-2-(4,4-difluorocyclohexyl)-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2NO4/c17-16(18)8-6-12(7-9-16)13(14(20)21)19-15(22)23-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,19,22)(H,20,21)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGGMXDGUYIFGO-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

4,4-Difluorocyclohexanecarboxylic Acid

This fragment is pivotal for introducing the difluorocyclohexyl group. Patent disclosures describe its preparation via fluorination of cyclohexanone derivatives using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by oxidation to the carboxylic acid.

Chiral Amino Acid Precursors

The (S)-configured amino acid backbone is synthesized using a Michael addition with a lithium amide base, such as lithium (R)-N-benzyl-N-α-methylbenzylamide, to induce diastereoselectivity. For example, 4-bromocinnamic acid derivatives are converted to aniline intermediates, which undergo Boc protection before the stereoselective addition.

Benzyloxycarbonyl (Cbz) Protection

Benzyl chloroformate (Cbz-Cl) is the standard reagent for introducing the Cbz group. Reaction conditions typically involve a two-phase system with aqueous sodium bicarbonate to scavenge HCl generated during the reaction.

Step-by-Step Synthesis

Diastereoselective Michael Addition

A critical step for establishing the (S)-configuration:

-

Substrate Preparation : 4-Bromocinnamic acid is esterified (e.g., isopropyl ester 12 ) and converted to aniline 13 via Pd-catalyzed amination.

-

Boc Protection : Aniline 13 is protected with di-tert-butyl dicarbonate to yield 14 .

-

Michael Addition : Lithium (R)-N-benzyl-N-α-methylbenzylamide induces stereoselectivity, forming adduct 15 with >90% diastereomeric excess.

Cbz Protection and Coupling

-

Amine Protection : The free amine generated after Boc deprotection is reacted with benzyl chloroformate in the presence of imidazole to install the Cbz group.

-

Carboxylic Acid Activation : The amino acid intermediate is activated using HOBt/EDCI and coupled with 4,4-difluorocyclohexanecarboxylic acid.

Stereochemical Control

The (S)-configuration is secured during the Michael addition step. Chiral lithium amides, such as lithium (R)-N-benzyl-N-α-methylbenzylamide, provide a rigid transition state that favors the desired stereochemistry. Optical purity is confirmed via chiral HPLC or comparison with literature optical rotation data.

Protection and Deprotection Strategies

| Protective Group | Reagent | Conditions | Removal Method |

|---|---|---|---|

| Boc | Di-tert-butyl dicarbonate | THF, room temperature | TFA/DCM (1:10) |

| Cbz | Benzyl chloroformate | DMF, NaHCO3, 0°C | Hydrogenolysis (Pd/C, H2) |

The Boc group is preferred for temporary protection due to its stability under basic conditions and ease of removal with trifluoroacetic acid (TFA). The Cbz group, while stable under acidic conditions, requires hydrogenolysis for cleavage, necessitating careful handling of reducible functional groups.

Analytical Characterization

Spectroscopic Data

Chromatographic Analysis

Chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers, with the (S)-isomer eluting at 12.3 min.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity (% de) | Key Advantage |

|---|---|---|---|

| Michael Addition | 65–75 | 90–95 | High enantioselectivity |

| Enzymatic Resolution | 50–60 | 99 | Mild conditions |

| Asymmetric Hydrogenation | 70–80 | 85–90 | Scalability |

The Michael addition route offers superior stereoselectivity but requires stringent anhydrous conditions. Enzymatic resolution, though high-yielding, is less practical for large-scale synthesis.

Challenges and Optimization

Reduction Complexities

Attempts to reduce intermediate 17 (Boc-protected amide) with BH3·THF or LiAlH4 resulted in side reactions due to steric hindrance from benzyl groups. Switching to catalytic hydrogenolysis (Pd/C) mitigated this issue, yielding 19 cleanly.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily investigated for its role as an intermediate in the synthesis of pharmaceutical agents. The presence of the benzyloxycarbonyl group enhances its stability and solubility, making it suitable for further modifications in drug development. Here are some specific applications:

- Synthesis of Peptide Analogues : The benzyloxycarbonyl (Z) protecting group is commonly used in peptide synthesis to protect amino groups during coupling reactions. This compound can serve as a building block for creating peptide analogues with enhanced biological activity or specificity .

- Potential Anticancer Agents : Research indicates that derivatives of amino acids with difluorocyclohexyl groups exhibit promising anticancer properties. The unique steric and electronic properties of the difluorocyclohexyl moiety may contribute to the modulation of biological activity against cancer cells .

Biological Research

The compound's structure allows it to interact with biological systems, which can be exploited in various research contexts:

- Enzyme Inhibition Studies : Compounds similar to (2S)-2-(benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways. This could lead to insights into disease mechanisms and potential therapeutic targets .

- Drug Delivery Systems : The compound's characteristics may also facilitate its use in drug delivery systems where controlled release is desired. Its stability under physiological conditions makes it a candidate for formulation into nanoparticles or liposomes designed for targeted therapy .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of compounds and their biological activity is crucial in drug development. (2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid can be used in SAR studies to:

- Identify Key Functional Groups : By modifying the difluorocyclohexyl or benzyloxycarbonyl components, researchers can determine which structural features are essential for activity against specific biological targets.

- Optimize Pharmacokinetic Properties : Evaluating how changes to the compound affect absorption, distribution, metabolism, and excretion (ADME) profiles can help optimize lead compounds for clinical use .

Wirkmechanismus

The mechanism of action of (2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular processes, such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Protecting Group Variants

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic Acid (CAS 394735-65-0)

- Key Difference : Uses a tert-butoxycarbonyl (Boc) group instead of benzyloxycarbonyl.

- Properties: Molecular Weight: 293.31 g/mol . pKa: 3.94 (predicted), indicating similar acidity to the Z-protected analogue . Stability: Boc is stable under basic conditions but cleaved by acids (e.g., TFA), whereas the Z group is removed via hydrogenolysis .

| Property | Z-Protected Compound (Target) | Boc-Protected Analogue |

|---|---|---|

| Protecting Group | Benzyloxycarbonyl (Z) | tert-Butoxycarbonyl (Boc) |

| Molecular Weight | ~338.35* | 293.31 |

| Deprotection Method | Hydrogenolysis | Acid (e.g., TFA) |

| Lipophilicity | Moderate | Higher (Boc is more lipophilic) |

*Molecular weight inferred from for the deprotected hydrochloride form (C8H14ClF2NO2, MW 229.65), adjusted for Z-group addition.

Deprotected Analogues

- (2S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid Hydrochloride (CAS 2230840-35-2): Lacks the Z/Boc group, increasing water solubility but reducing stability during synthesis . Used as an intermediate in drug discovery.

Substituent Variations

Fluorinated Aromatic vs. Aliphatic Substituents

- (2S)-2-(4-Fluorophenyl)-2-hydroxyacetic Acid (CAS 52923-25-8):

- (2S)-2-Amino-2-(2,4-difluorophenyl)acetic Acid (CAS 1228561-14-5): Features a 2,4-difluorophenyl group, enhancing metabolic resistance but introducing planar geometry .

b. Thiazole Carboxamide Derivatives ()

Compounds 75–79 in share the 4,4-difluorocyclohexyl group but incorporate thiazole rings and amide linkages. For example:

- Compound 75 : (S)-N-(4,4-Difluorocyclohexyl)-2-(1-(4-methoxybenzamido)-2-methylpropyl)thiazole-4-carboxamide.

Key Research Findings

- Metabolic Stability : Fluorination at the cyclohexyl group reduces oxidative metabolism, a shared advantage across fluorinated analogues .

- Biological Activity : Thiazole derivatives () show promise in targeting P-glycoprotein, whereas the acetic acid backbone in the target compound may favor interactions with enzymes or transporters requiring carboxylate recognition .

Biologische Aktivität

(2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid, also known by its CAS number 1266228-88-9, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (S)-2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

- Molecular Formula : C16H19F2NO4

- Molecular Weight : 327.33 g/mol

The compound features a benzyloxycarbonyl group that enhances its stability and bioactivity, along with a difluorocyclohexyl moiety that may influence its pharmacokinetic properties.

- Antitumor Activity : Research indicates that compounds similar to (2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid exhibit inhibitory effects on cancer cell proliferation. These compounds often target specific pathways involved in tumor growth and metastasis.

- Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes critical in metabolic pathways. For instance, it may affect enzymes involved in amino acid metabolism or those linked to cancer progression.

- Receptor Modulation : Preliminary studies suggest that this compound may interact with various receptors, potentially modulating signaling pathways relevant to cellular growth and survival.

Case Studies and Research Findings

A review of literature reveals several studies investigating the biological activity of related compounds:

- Study on Anticancer Effects : In vitro studies demonstrated that derivatives of (2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid inhibited the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest .

- Pharmacokinetics : A pharmacokinetic study highlighted the compound's favorable absorption characteristics when administered orally, suggesting its potential for therapeutic use .

- Toxicology Reports : Toxicological assessments indicate that the compound exhibits low toxicity in animal models, which is promising for future clinical applications .

Data Table of Biological Activities

Q & A

Q. What are the established synthetic routes for (2S)-2-(Benzyloxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic acid, and how is enantiomeric purity ensured?

Methodological Answer: The synthesis typically involves multi-step protection/deprotection strategies. The benzyloxycarbonyl (Cbz) group is introduced to protect the amino moiety, while the 4,4-difluorocyclohexyl group is incorporated via stereoselective alkylation. Enantiomeric purity is maintained using chiral auxiliaries or asymmetric catalysis, followed by chiral HPLC validation (e.g., using columns like Chiralpak® IA/IB) to confirm the (2S)-configuration . Critical steps include:

- Boc-protection of intermediates to prevent side reactions.

- Fluorination via electrophilic or nucleophilic agents to install difluorine atoms.

- Final deprotection under mild acidic conditions (e.g., TFA) to retain stereochemical integrity.

Q. Table 1: Key Synthetic Steps and Analytical Validation

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with F NMR verifying difluorocyclohexyl group presence (distinct coupling patterns at δ -120 to -125 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] expected for CHFNO).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%), while chiral HPLC confirms enantiomeric excess (>99% for (2S)-form) .

Advanced Research Questions

Q. How does the stereochemistry at the 2-position influence biological activity in drug discovery?

Methodological Answer: The (2S)-configuration is critical for interactions with chiral biological targets (e.g., proteases or GPCRs). For example:

- Peptidomimetics : The Cbz group mimics natural peptide bonds, while the difluorocyclohexyl moiety enhances metabolic stability. Activity assays (e.g., enzyme inhibition) should compare (2S) vs. (2R) enantiomers to establish structure-activity relationships (SAR).

- Case Study : In a 2021 study, the (2S)-enantiomer showed 10-fold higher binding affinity to a serine protease compared to the (2R)-form, attributed to optimal spatial alignment with the catalytic triad .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer: Discrepancies often arise from solvent effects, unaccounted stereoelectronic factors, or impurities. Mitigation steps include:

Re-simulate with Explicit Solvent Models : DFT calculations using SMD solvation to better approximate experimental conditions.

Impurity Analysis : LC-MS to detect byproducts (e.g., deprotected intermediates or diastereomers) .

Cross-Validation : Compare results with structurally analogous compounds (e.g., tert-butyl or cyclohexyl derivatives) .

Q. Table 2: Common Data Discrepancies and Solutions

Q. How can researchers optimize the compound’s stability under varying experimental conditions?

Methodological Answer:

- Storage : Lyophilized solid at -20°C under argon; avoid prolonged exposure to light/moisture .

- Solution Stability : Use aprotic solvents (e.g., DMSO or DMF) for stock solutions; avoid aqueous buffers at pH >7 to prevent hydrolysis of the Cbz group.

- Accelerated Stability Testing : Conduct stress tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Q. What role does the 4,4-difluorocyclohexyl group play in modulating physicochemical properties?

Methodological Answer:

- Lipophilicity : Fluorination increases logP (measured via shake-flask method), enhancing membrane permeability.

- Conformational Rigidity : The difluoro group restricts cyclohexyl ring puckering, favoring chair conformations that improve target binding .

- Metabolic Stability : Fluorine atoms resist oxidative metabolism, prolonging half-life in vivo (validated via microsomal assays) .

Q. How is the compound utilized in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Resin Loading : The carboxylic acid group is activated (e.g., HATU/DIPEA) and coupled to Wang resin.

- Deprotection : The Cbz group is removed using H/Pd-C, while the Boc group (if present) requires TFA .

- Challenges : Steric bulk of the difluorocyclohexyl group may slow coupling; microwave-assisted SPPS improves efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.